molecular formula C18H16N2O2 B11718379 4-(Benzyloxy)-5-methoxyindole-3-acetonitrile

4-(Benzyloxy)-5-methoxyindole-3-acetonitrile

Cat. No.: B11718379
M. Wt: 292.3 g/mol
InChI Key: ILAZJTLKWNFJCU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxyindole-3-acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 4-position, a methoxy group at the 5-position, and an acetonitrile group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methoxyindole-3-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Acetonitrile Group Addition: The acetonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the indole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methoxyindole-3-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(Benzyloxy)-5-methoxyindole-3-acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methoxyindole-3-acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.

    4-(Benzyloxy)phenol: Lacks the indole core but has a similar benzyloxy group.

    5-Methoxyindole-3-acetonitrile: Similar structure but lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-5-methoxyindole-3-acetonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups on the indole core can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C18H16N2O2/c1-21-16-8-7-15-17(14(9-10-19)11-20-15)18(16)22-12-13-5-3-2-4-6-13/h2-8,11,20H,9,12H2,1H3

InChI Key

ILAZJTLKWNFJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2CC#N)OCC3=CC=CC=C3

Origin of Product

United States

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